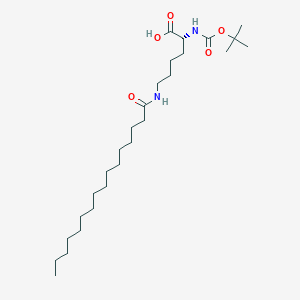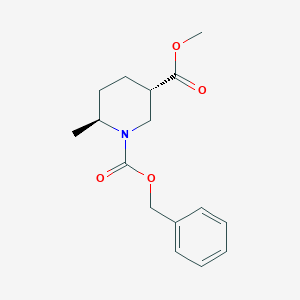
N-α-叔丁氧羰基-N-ε-棕榈酰-D-赖氨酸
描述
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is a synthetic peptide that has gained significant attention in the field of medical research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha position and a palmitoyl group at the epsilon position of the D-lysine amino acid .
科学研究应用
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cell signaling and membrane interactions due to the presence of the palmitoyl group.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for research and development purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine typically involves the protection of the amino group of D-lysine with a Boc group, followed by the acylation of the epsilon amino group with palmitoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation reaction .
Industrial Production Methods
Industrial production methods for N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
化学反应分析
Types of Reactions
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Acylation Reactions: The epsilon amino group can be further acylated with different acyl chlorides to introduce various functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Acylation: Palmitoyl chloride and other acyl chlorides are used for acylation reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include the deprotected D-lysine derivative and various acylated derivatives depending on the acyl chloride used .
作用机制
The mechanism of action of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates membrane association, while the D-lysine residue can interact with various molecular targets, including enzymes and receptors . These interactions can modulate cellular signaling pathways and influence biological processes .
相似化合物的比较
Similar Compounds
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine: Similar structure but with L-lysine instead of D-lysine.
N-alpha-FMOC-N-epsilon-BOC-L-Lysine: Another protected lysine derivative with different protecting groups.
Uniqueness
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is unique due to the combination of the Boc protecting group and the palmitoyl group on the D-lysine residue. This specific configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .
属性
IUPAC Name |
(2R)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRDALPPYAJHPI-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172867 | |
| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301706-37-5 | |
| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301706-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dimethylphenyl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651514.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methoxypyrimidin-4-amine](/img/structure/B1651515.png)
![4-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651516.png)
![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)
![5-methyl-2-{[2-(2-thienyl)azetidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B1651519.png)
![2-{4-[2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}nicotinamide](/img/structure/B1651520.png)








